molecular formula C18H18N4O2S B15182392 Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide CAS No. 162255-92-7

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide

Cat. No.: B15182392
CAS No.: 162255-92-7
M. Wt: 354.4 g/mol
InChI Key: RJTRMKKCEFLPQH-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple ring systems, including pyrazole, pyridine, and thiazine, with additional functional groups. Its structural complexity and functional diversity make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide typically involves multi-step reactions. One common approach starts with the formation of the pyrazole ring, followed by the construction of the pyridine and thiazine rings. The reaction conditions often require specific catalysts and solvents to facilitate the formation of these rings and ensure the correct functionalization of the compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: MnO2, Pd/C

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Acetic acid, toluene, dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds .

Properties

CAS No.

162255-92-7

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4,7,11,13-tetramethyl-5-phenyl-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide

InChI

InChI=1S/C18H18N4O2S/c1-11-10-12(2)19-18-14(11)15-17(22(4)25(18,23)24)16(21(3)20-15)13-8-6-5-7-9-13/h5-10H,1-4H3

InChI Key

RJTRMKKCEFLPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)C)C4=CC=CC=C4)C)C

Origin of Product

United States

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